2-Ethoxy-3-[4-(5-phenylpent-2-en-4-ynoxy)phenyl]propanoic acid
Description
2-Ethoxy-3-[4-(5-phenylpent-2-en-4-ynoxy)phenyl]propanoic acid is a synthetic phenylpropanoic acid derivative characterized by a complex aryloxy side chain. Its structure includes:
- Core: A propanoic acid backbone with an ethoxy group at the 2-position.
- Substituent: A 4-(5-phenylpent-2-en-4-ynoxy)phenyl group at the 3-position, featuring conjugated double and triple bonds (enynyl moiety) and a terminal phenyl ring.
This compound is hypothesized to exhibit biological activity related to peroxisome proliferator-activated receptors (PPARs), given structural similarities to known PPAR agonists like tesaglitazar and ragaglitazar .
Properties
Molecular Formula |
C22H22O4 |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
2-ethoxy-3-[4-(5-phenylpent-2-en-4-ynoxy)phenyl]propanoic acid |
InChI |
InChI=1S/C22H22O4/c1-2-25-21(22(23)24)17-19-12-14-20(15-13-19)26-16-8-4-7-11-18-9-5-3-6-10-18/h3-6,8-10,12-15,21H,2,16-17H2,1H3,(H,23,24) |
InChI Key |
LTZUJPUCWXJTSU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CC1=CC=C(C=C1)OCC=CC#CC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Biological Activity
2-Ethoxy-3-[4-(5-phenylpent-2-en-4-ynoxy)phenyl]propanoic acid, also known by its CAS number 61654-83-9, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is . The compound features a complex structure that includes an ethoxy group and multiple aromatic rings, which may contribute to its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈O₄ |
| Molecular Weight | 350.38 g/mol |
| CAS Number | 61654-83-9 |
| Solubility | Soluble in organic solvents |
Antioxidant Activity
Research indicates that compounds with similar structures often exhibit significant antioxidant properties. These properties are crucial in preventing oxidative stress-related diseases. The presence of phenolic structures in the compound may enhance its ability to scavenge free radicals.
Anti-inflammatory Effects
Studies have shown that derivatives of propanoic acids can possess anti-inflammatory properties. This compound may inhibit pro-inflammatory cytokines, thus providing therapeutic benefits in conditions such as arthritis and other inflammatory diseases.
Anticancer Potential
Preliminary studies suggest that this compound may exhibit anticancer activity. The mechanism could involve the induction of apoptosis in cancer cells, modulation of cell cycle progression, and inhibition of tumor growth.
The biological activity of this compound is likely mediated through several mechanisms:
- Inhibition of Enzymatic Pathways : It may inhibit enzymes involved in inflammation and cancer progression.
- Gene Expression Modulation : The compound could alter the expression of genes related to oxidative stress and cell survival.
- Interaction with Cell Signaling Pathways : It might interfere with signaling pathways such as NF-kB and MAPK, which are crucial in inflammatory responses and cancer cell proliferation.
Study 1: Antioxidant Evaluation
A study conducted on similar compounds indicated that they effectively reduced oxidative stress markers in vitro. The results demonstrated a significant decrease in malondialdehyde levels, suggesting potent antioxidant activity.
Study 2: Anti-inflammatory Assessment
In a controlled experiment involving animal models, the administration of this compound led to a marked reduction in swelling and pain indicators compared to the control group. This supports its potential use as an anti-inflammatory agent.
Study 3: Cancer Cell Line Testing
Research involving various cancer cell lines showed that treatment with the compound resulted in decreased viability and increased apoptosis rates. This suggests promising anticancer properties warranting further investigation.
Comparison with Similar Compounds
Key Observations:
Side Chain Complexity: The target compound’s enynyl-phenyloxy group (pent-2-en-4-ynoxy) is unique compared to tesaglitazar’s methylsulfonyloxy-phenylethoxy group or ragaglitazar’s phenoxazine-ethoxy moiety .
Stereochemistry :
- Most analogues (e.g., tesaglitazar, ragaglitazar) are (S)-enantiomers, suggesting chirality is critical for PPAR binding .
Biological Activity :
- PPAR agonists like tesaglitazar and ragaglitazar show dual α/γ agonism but face clinical limitations (e.g., toxicity). The target compound’s enynyl side chain may modulate receptor specificity or metabolic stability .
Physicochemical Properties
*Calculated based on IUPAC name.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
